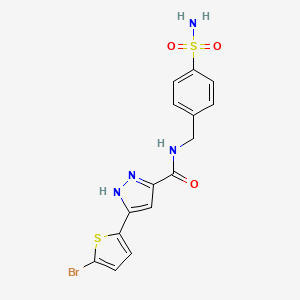![molecular formula C22H21ClN4O2 B11150393 [4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone](/img/structure/B11150393.png)
[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone is a complex organic compound with a unique structure that combines a piperidine ring, a pyrimidine moiety, and a chlorophenyl group
Preparation Methods
The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the pyrimidine moiety. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using chlorobenzene and suitable reagents.
Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a coupling reaction with the piperidine intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone can be compared with similar compounds, such as:
This compound: This compound shares structural similarities but may differ in specific functional groups or substituents.
This compound: Another similar compound with variations in the piperidine ring or pyrimidine moiety.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C22H21ClN4O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3-(pyrimidin-2-ylamino)phenyl]methanone |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-7-5-17(6-8-18)22(29)9-13-27(14-10-22)20(28)16-3-1-4-19(15-16)26-21-24-11-2-12-25-21/h1-8,11-12,15,29H,9-10,13-14H2,(H,24,25,26) |
InChI Key |
LKTPZEOZKNJZEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=CC=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11150313.png)
![(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11150315.png)
![2-(5-chloro-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11150332.png)
![{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11150338.png)
![Diethyl 2,2'-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetate](/img/structure/B11150342.png)


![N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine](/img/structure/B11150349.png)
![N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11150353.png)
![3-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11150360.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B11150366.png)
![3-(6-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11150376.png)
![methyl {7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150377.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide](/img/structure/B11150384.png)
